N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide
Description
N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with methoxy groups at the 6-position and a propanamide-linked 2-methoxyphenyl moiety. Its synthesis typically involves multi-step heterocyclization and functional group modifications, as inferred from analogous triazolo-pyridazine derivatives .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-6-4-3-5-12(13)7-9-16(23)18-11-15-20-19-14-8-10-17(25-2)21-22(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHXTDIXOUNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCC3=CC=CC=C3OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide is a synthetic compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy-substituted triazolo-pyridazine core linked to a propanamide moiety. Its molecular formula is , with a molecular weight of approximately 342.36 g/mol. The presence of both triazole and pyridazine rings suggests potential interactions with various biological targets.
Research indicates that compounds containing triazolo and pyridazine rings often exhibit significant biological activity. The mechanisms through which this compound operates include:
- Inhibition of Enzymatic Activity : Various studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cell growth and survival.
Anticancer Properties
Several studies have investigated the anticancer potential of triazole derivatives. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Similar Triazole Derivative | HeLa | 10 | Cell cycle arrest |
The above table summarizes findings from various studies highlighting the compound's potential as an anticancer agent.
Antimicrobial Activity
Compounds containing triazole rings have also been noted for their antimicrobial properties. Research indicates that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Studies : A study conducted by researchers at [source] demonstrated that the compound effectively reduced cell viability in cancer cell lines through apoptosis pathways.
- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in significant tumor reduction compared to control groups.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Triazolo-Pyridazine Derivatives
The compound shares structural motifs with several triazolo-pyridazine-based derivatives, which differ in substituents and biological activity. Below is a comparative analysis:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 2-methoxyphenyl propanamide group in the target compound may enhance lipophilicity and membrane permeability compared to derivatives like N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (), which contains a sulfanyl linker and benzothiazole group. Such modifications could alter target binding or metabolic stability . The 6-methoxy group in the target compound contrasts with 6-methyl () and 6-thiophene () substituents.
Linker Variations: Propanamide vs.
Pharmacological Implications :
- Derivatives with benzamide/sulfonamide groups () exhibit moderate antimicrobial activity, suggesting that the triazolo-pyridazine core is a viable scaffold for bioactive molecules. However, the target compound’s 2-methoxyphenyl group may shift activity toward anti-inflammatory or kinase-inhibitory pathways, as seen in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
